molecular formula C8H7NO2 B2533712 5-Hydroxy-2-methoxybenzonitrile CAS No. 180526-90-3

5-Hydroxy-2-methoxybenzonitrile

Cat. No. B2533712
CAS RN: 180526-90-3
M. Wt: 149.149
InChI Key: DELKLBKHSGNEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-methoxybenzonitrile (HMB) is an organic compound that is used in scientific research to study the biochemical and physiological effects of its mechanism of action. HMB is a derivative of 2-methoxyphenol and is commonly used in the synthesis of other organic compounds.

Scientific Research Applications

Spectroscopic and Nonlinear Optical Properties

  • Kumar and Raman (2017) conducted a study on 5-Bromo-2-methoxybenzonitrile, which is structurally similar to 5-Hydroxy-2-methoxybenzonitrile. They used Density Functional Theory (DFT) to predict geometrical parameters and analyzed FT-IR and FT-Raman spectra. The study highlighted the molecule's potential for Frequency Doubling and Second Harmonic Generation (SHG) applications, suggesting its utility in Nonlinear Optical (NLO) properties (Kumar & Raman, 2017).

Corrosion Inhibition Properties

  • Verma, Quraishi, and Singh (2015) investigated 2-Aminobenzene-1,3-dicarbonitriles derivatives, closely related to 5-Hydroxy-2-methoxybenzonitrile, for their corrosion inhibition properties on mild steel. They found significant inhibition efficiency, suggesting that similar compounds could be effective as corrosion inhibitors (Verma, Quraishi, & Singh, 2015).

Synthesis Applications

  • Martín et al. (1990) explored the ammoxidation of methoxytoluenes, which are structurally related to 5-Hydroxy-2-methoxybenzonitrile, over vanadium-titanium oxide catalysts. This process is crucial for the synthesis of various hydroxy benzonitriles, potentially including 5-Hydroxy-2-methoxybenzonitrile, as intermediates in herbicides (Martín et al., 1990).

Environmental and Biological Applications

  • Horton, Kelly, and Koshland (1965) discussed environmentally sensitive protein reagents, including compounds like 2-methoxy-5-nitrobenzyl bromide, which have structural similarities to 5-Hydroxy-2-methoxybenzonitrile. Such compounds can be used to study enzyme interactions with substrates, indicating potential biological research applications (Horton, Kelly, & Koshland, 1965).

Photophysical Studies

  • Bonnichon et al. (1999) investigated the photochemistry of 5-chloro-2-hydroxybenzonitrile, which is closely related to 5-Hydroxy-2-methoxybenzonitrile. Their study on the transient absorption spectroscopy and product analysis can provide insights into similar photophysical behaviors in 5-Hydroxy-2-methoxybenzonitrile (Bonnichon et al., 1999).

properties

IUPAC Name

5-hydroxy-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELKLBKHSGNEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180526-90-3
Record name 5-hydroxy-2-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.